Rhinacanthin C

Descripción

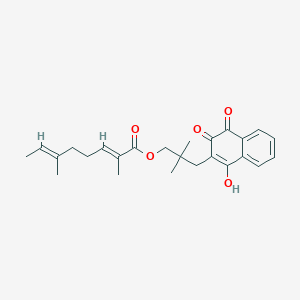

Structure

3D Structure

Propiedades

Fórmula molecular |

C25H30O5 |

|---|---|

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] (2E,6E)-2,6-dimethylocta-2,6-dienoate |

InChI |

InChI=1S/C25H30O5/c1-6-16(2)10-9-11-17(3)24(29)30-15-25(4,5)14-20-21(26)18-12-7-8-13-19(18)22(27)23(20)28/h6-8,11-13,26H,9-10,14-15H2,1-5H3/b16-6+,17-11+ |

Clave InChI |

CEPGYONTKGWENW-QIGLBIQCSA-N |

SMILES |

CC=C(C)CCC=C(C)C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |

SMILES isomérico |

C/C=C(\C)/CC/C=C(\C)/C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |

SMILES canónico |

CC=C(C)CCC=C(C)C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |

Sinónimos |

3-(1-hydroxy-3,4-dioxo-3,4-dihydro-2-naphthalenyl)-2,2-dimethylpropyl (2E,6E)-2,6-dimethyl-2,6-octadienoate rhinacanthin C rhinacanthin-C |

Origen del producto |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Rhinacanthin C: A Technical Guide

For Immediate Release

Rhinacanthin C, a bioactive naphthoquinone ester isolated from the plant Rhinacanthus nasutus, has emerged as a compound of significant interest to the scientific community. Possessing a broad spectrum of pharmacological activities, its mechanism of action is multifaceted, impacting numerous cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anticancer, anti-inflammatory, and neuroprotective effects, tailored for researchers, scientists, and drug development professionals.

Anticancer Activity: A Multi-pronged Assault on Malignancy

This compound demonstrates potent anticancer properties through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These effects are orchestrated by its ability to modulate critical signaling cascades within cancer cells.

Induction of Apoptosis

This compound triggers programmed cell death in various cancer cell lines through both intrinsic and extrinsic pathways. A key mechanism is the increased production of intracellular reactive oxygen species (ROS)[1][2]. This oxidative stress disrupts mitochondrial membrane potential and leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis[1][2][3][4]. Furthermore, this compound has been shown to decrease the expression of poly(ADP-ribose) polymerase (PARP) protein, a key enzyme in DNA repair, further sensitizing cancer cells to apoptosis[1][2]. In human oral cancer cells, this compound induces apoptosis through increased caspase-3 activity[5][6].

Modulation of Key Signaling Pathways in Cancer

Several critical signaling pathways involved in cell survival, proliferation, and metastasis are targeted by this compound.

-

MAPK Pathway: this compound has been shown to suppress the mitogen-activated protein kinase (MAPK) pathway by decreasing the phosphorylation of key proteins such as ERK1/2, JNK1/2, and p38.[1][2][7][8][9] This inhibition plays a crucial role in its anti-metastatic effects, as the MAPK pathway is involved in the regulation of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), enzymes critical for cancer cell invasion.[7][8][9]

-

PI3K/Akt/NF-κB Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell survival and proliferation, is another primary target. This compound inhibits the phosphorylation of Akt, which in turn suppresses the activation of nuclear factor-kappa B (NF-κB), a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and invasion.[8][10][11][12][13] This inhibition of the Akt/NF-κB axis also contributes to the downregulation of P-glycoprotein (P-gp), a drug efflux pump associated with multidrug resistance in cancer cells.[10][12][13]

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, thereby halting the proliferation of cancer cells. In human oral cancer cells, it causes S-phase arrest by downregulating the expression of CDK1/2 and Cyclin A2.[5][6] This effect is also linked to its ability to inhibit topoisomerase II activity.[5][6]

The following diagram illustrates the key signaling pathways modulated by this compound in cancer cells.

Figure 1: Anticancer mechanism of this compound.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by targeting key mediators of the inflammatory response. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes.[14] Furthermore, this compound can attenuate neuroinflammation by reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[15][16] This anti-inflammatory action is also linked to the inhibition of the NF-κB signaling pathway.[17]

The following diagram outlines the anti-inflammatory mechanism of this compound.

Figure 2: Anti-inflammatory mechanism of this compound.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, particularly against glutamate-induced toxicity.[15][18][19] Its mechanism in this context involves the prevention of ROS production and the inhibition of ERK1/2 phosphorylation.[15][18][20] It has also been shown to modulate pathways related to endoplasmic reticulum (ER) stress and autophagy, although the precise role in neuroprotection is still under investigation.[15][18]

Quantitative Data Summary

The following tables summarize the reported IC50 values and the effects of this compound on key protein expression and activity.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KKU-M156 | Cholangiocarcinoma | 1.50 | [7][8][9] |

| Vero | Normal Kidney | 2.37 | [7][8][9] |

| MCF-7/DOX | Doxorubicin-Resistant Breast Cancer | 3-28 (decreased viability) | [1][2] |

| HSC4 | Oral Squamous Cell Carcinoma | ~8 (at 24h) | [4] |

| RAW264.7 | Macrophage | 1.8 (NO release) | [14] |

| RAW264.7 | Macrophage | 10.4 (PGE2 release) | [14] |

Table 2: Effects of this compound on Protein Expression and Activity

| Target Protein/Process | Effect | Cell Line/Model | Reference |

| p-ERK1/2, p-JNK1/2, p-p38 | Decrease | KKU-M156, MCF-7/DOX | [1][2][7][8] |

| p-Akt | Decrease | MCF-7/DOX, HSC4 | [4][5][10][12] |

| NF-κB/p65 (nuclear translocation) | Decrease | KKU-M156 | [7][8][11] |

| MMP-2, uPA | Decrease | KKU-M156 | [7][8] |

| P-glycoprotein (P-gp) | Downregulation | MCF-7/DOX | [10][12][13] |

| Bax/Bcl-2 ratio | Increase | MCF-7/DOX | [1][2][3] |

| Caspase-3 activity | Increase | HSC4 | [5][6] |

| CDK1/2, Cyclin A2 | Decrease | HSC4 | [5][6] |

| iNOS, COX-2 | Decrease | RAW264.7 | [14] |

| IL-1β, IL-6, TNF-α | Decrease | Animal model of SAH | [16] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7/DOX) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 3-28 µM) for 24-48 hours.

-

MTT Addition: 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[1][2]

Western Blot Analysis

-

Cell Lysis: Cells treated with this compound are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2][5][8][10]

The following workflow diagram illustrates the western blot protocol.

Figure 3: Western blot experimental workflow.

Conclusion

This compound is a promising natural compound with a well-defined, multi-targeted mechanism of action. Its ability to induce apoptosis, modulate key signaling pathways such as MAPK and PI3K/Akt/NF-κB, and exert anti-inflammatory and neuroprotective effects underscores its therapeutic potential. The data presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent for cancer and other chronic diseases. Future studies should focus on its in vivo efficacy, safety profile, and potential for combination therapies.

References

- 1. Apoptosis Inducing Activity of Rhinacanthin-C in Doxorubicin-Resistant Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis Inducing Activity of Rhinacanthin-C in Doxorubicin-Resistant Breast Cancer MCF-7 Cells [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. journal.waocp.org [journal.waocp.org]

- 5. Induction of S arrest and apoptosis in human oral cancer cells by Rhinacanthin-C extracted from Rhinacanthus nasutus via modulating Akt and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways | Semantic Scholar [semanticscholar.org]

- 8. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rhinacanthin-C enhances chemosensitivity of breast cancer cells via the downregulation of P-glycoprotein through inhibition of Akt/NF-kappa B signaling pathway [herbmedpharmacol.com]

- 11. researchgate.net [researchgate.net]

- 12. sid.ir [sid.ir]

- 13. [PDF] Rhinacanthin-C enhances chemosensitivity of breast cancer cells via the downregulation of P-glycoprotein through inhibition of Akt/NF-kappa B signaling pathway | Semantic Scholar [semanticscholar.org]

- 14. Effects of rhinacanthins from Rhinacanthus nasutus on nitric oxide, prostaglandin E2 and tumor necrosis factor-alpha releases using RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Rhinacanthin-C, A Fat-Soluble Extract from Rhinacanthus nasutus, Modulates High-Mobility Group Box 1-Related Neuro-Inflammation and Subarachnoid Hemorrhage-Induced Brain Apoptosis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Ameliorates Insulin Resistance and Lipid Accumulation in NAFLD Mice via the AMPK/SIRT1 and SREBP-1c/FAS/ACC Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Rhinacanthin C: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhinacanthin C, a naphthoquinone ester, is a prominent bioactive compound isolated from the medicinal plant Rhinacanthus nasutus (L.) Kurz. It has garnered significant scientific interest due to its diverse pharmacological properties, including potent anticancer, anti-inflammatory, neuroprotective, and antidiabetic activities. This document provides a comprehensive technical overview of this compound, detailing its natural sources, various experimental protocols for its extraction and purification, quantitative biological data, and its mechanisms of action through key signaling pathways.

Discovery and Natural Sources

This compound is a well-characterized secondary metabolite predominantly found in the plant Rhinacanthus nasutus (L.) Kurz, a perennial shrub from the Acanthaceae family, commonly known as Snake Jasmine.[1] This plant is widely distributed in Southeast Asia and is a staple in traditional medicine for treating a variety of ailments, including skin diseases, inflammation, and liver disorders.[2] The primary sources of this compound within the plant are the roots and leaves, which accumulate a group of related naphthoquinone esters known as rhinacanthins.

Physicochemical Properties

This compound is structurally classified as a hydroxy-1,4-naphthoquinone derivative. Its key chemical identifiers and properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₅H₃₀O₅ |

| Molecular Weight | 410.5 g/mol |

| IUPAC Name | [3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] (2E,6E)-2,6-dimethylocta-2,6-dienoate |

| CAS Number | 159278-74-7 |

| PubChem CID | 6474554 |

Experimental Protocols: Isolation and Purification

The extraction and purification of this compound from Rhinacanthus nasutus can be achieved through several methods, ranging from conventional solvent extraction to modern green chemistry techniques.

Protocol 1: Comprehensive Laboratory-Scale Purification

This multi-step protocol is designed to yield high-purity this compound for detailed biological assays.[3]

-

Extraction: Powdered leaves of R. nasutus (1 kg) are refluxed three times in ethyl acetate (5 L) for 1 hour per cycle. The extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Initial Fractionation (Anion Exchange): Five grams of the crude extract are dissolved in 200 mL of methanol and loaded onto an Amberlite® IRA-67 anion exchange resin column. The column is first washed with methanol to remove pigments. The rhinacanthin-rich fraction is then eluted using 10% acetic acid in methanol.[3] This step significantly increases the total rhinacanthin content from approximately 37.4% to 77.5% w/w.[4]

-

Silica Gel Chromatography: The concentrated rhinacanthin-rich fraction is subjected to column chromatography using silica gel as the stationary phase. A mobile phase of hexane:ethyl acetate (18:1) is used for elution.[3]

-

Final Purification (Size Exclusion): Fractions containing this compound are pooled and further purified using a Sephadex LH20 column with methanol as the mobile phase to yield the pure compound.[3]

Protocol 2: Supercritical Fluid (CO₂) Extraction

This method offers a more environmentally friendly approach suitable for industrial-scale production.[5]

-

Preparation: Dried R. nasutus material is crushed and passed through a 20-80 mesh sieve.

-

Supercritical Extraction: The powdered material is placed in an extraction kettle, and liquid CO₂ is introduced under supercritical conditions (Temperature: 40-50°C; Pressure: 15-25 MPa; CO₂ Flow: 20-25 L/h for 3-4 hours).

-

Purification: The resulting extract is dissolved in an ethanol solution and passed through a neutral alumina resin column (120-300 mesh). The collected liquid is then extracted with petroleum ether to remove non-polar impurities, leaving the purified rhinacanthins in the ethanol layer, which is then concentrated.[5]

Protocol 3: Green Solvent Extraction for Rhinacanthin-Enriched Extracts

For applications where a highly purified compound is not necessary, green extraction methods can be employed.

-

Microwave-Assisted Extraction (MAE): Powdered plant material (100 mg) is extracted with ethyl acetate (50 mL) using a microwave system (2,450 MHz, 450 watts) with 3 irradiation cycles.[6]

-

Maceration: Macerating the leaf powder in a solution of 25% v/v glycerol in ethanol at a ratio of 15:100 (g/mL) for 72 hours yields a rhinacanthin-C enriched extract suitable for topical formulations.[7]

Quantitative Analysis: RP-HPLC

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method has been established for the simultaneous quantification of this compound, D, and N.[4][8]

| Parameter | Specification |

| Column | TSK-gel ODS-80Ts (5 µm, 4.6 x 150 mm) |

| Mobile Phase | Methanol and 5% aqueous acetic acid (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 254 nm |

| Linearity (r²) | ≥ 0.9999 |

| Limit of Detection (LOD) | 0.75 µg/mL |

| Limit of Quantification (LOQ) | 3.0 µg/mL |

| Recovery | 94.3–100.9% |

Biological Activity and Quantitative Data

This compound exhibits a wide range of biological activities. Its cytotoxic effects against cancer cells are particularly well-documented.

| Cell Line | Cell Type | Assay | IC₅₀ Value (µM) | Reference |

| KKU-M156 | Human Cholangiocarcinoma | SRB | 1.50 ± 0.22 | [9][10] |

| Vero | Normal Monkey Kidney Epithelial | SRB | 2.37 ± 0.17 | [9][10] |

The higher IC₅₀ value in Vero cells compared to the cancer cell line suggests a degree of tumor specificity.

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Anticancer Activity (Cholangiocarcinoma)

In human cholangiocarcinoma cells (KKU-M156), this compound inhibits cell migration and invasion by targeting critical pathways that regulate metastasis.[9][11] It suppresses the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including p38, ERK1/2, and JNK1/2. This leads to the downregulation of the transcription factor NF-κB. Consequently, the expression and activity of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes crucial for extracellular matrix degradation during cancer invasion, are significantly reduced.[9][10][11]

Neuroprotective Activity

This compound demonstrates neuroprotective effects against glutamate-induced toxicity in HT-22 cells.[12] It prevents the production of reactive oxygen species (ROS) and inhibits the prolonged phosphorylation of ERK1/2, which is associated with cell death.[12] The mechanism also involves the modulation of pathways related to endoplasmic reticulum (ER) stress and autophagy, specifically involving C/EBP homologous proteins (CHOP) and light chain-3 beta (LC3B).[12]

Conclusion and Future Prospects

This compound is a promising natural product with significant therapeutic potential, particularly in oncology and neuropharmacology. The detailed protocols for its extraction and analysis, combined with a growing body of evidence on its biological activities and mechanisms of action, provide a solid foundation for further research and development. Future studies should focus on preclinical and clinical trials to validate its efficacy and safety, as well as on optimizing production methods, such as the use of hydroponics and elicitation systems, to ensure a sustainable supply for pharmaceutical applications.[6] The development of rhinacanthin-rich extracts (RRE) also presents a cost-effective alternative for certain therapeutic applications.[2]

References

- 1. Rhinacanthin-C | C25H30O5 | CID 6474554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. mdpi.com [mdpi.com]

- 4. RP-HPLC analysis of rhinacanthins in Rhinacanthus nasutus: validation and application for the preparation of rhinacanthin high-yielding extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102838581A - Method for extracting rhinacanthin from Rhinacanthus nasutus (L.) Lindau - Google Patents [patents.google.com]

- 6. Enhanced Rhinacanthin Production in Rhinacanthus nasutus Roots Using a Hydroponics and Elicitation System – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 7. [PDF] Preparation of standardized rhinacanthus nasutus leaf extract by green extraction methods and evaluation of antifungal activity of its topical solution against trichophyton rubrum | Semantic Scholar [semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Rhinacanthin C in Rhinacanthus nasutus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhinacanthin C, a potent bioactive naphthoquinone ester found predominantly in the roots and leaves of Rhinacanthus nasutus (L.) Kurz, has garnered significant interest for its diverse pharmacological activities. These include antifungal, antiviral, anti-inflammatory, and anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for optimizing its production through biotechnological approaches such as metabolic engineering and cell culture systems. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, supported by quantitative data on its accumulation, detailed experimental protocols for its study, and visual representations of the metabolic and experimental workflows. While the complete enzymatic pathway in Rhinacanthus nasutus has not been fully elucidated, this guide synthesizes current knowledge on naphthoquinone biosynthesis in plants to propose a scientifically grounded pathway for this compound.

Introduction

Rhinacanthus nasutus, a member of the Acanthaceae family, is a medicinal plant with a long history of use in traditional medicine, particularly in Southeast Asia.[1] Its therapeutic effects are largely attributed to a group of naphthoquinone esters known as rhinacanthins, with this compound being one of the most abundant and biologically active.[2][3] Naphthoquinones in plants are synthesized through various metabolic routes, and understanding the specific pathway in R. nasutus is key to enhancing its yield for pharmaceutical applications. This document outlines the probable biosynthetic route to this compound, compiles quantitative data from various studies, and provides detailed experimental methodologies.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the 1,4-naphthoquinone core.

-

Synthesis of the terpene side chain.

-

Esterification of the core and the side chain.

Based on established knowledge of secondary metabolism in plants, a putative pathway is proposed, integrating the shikimate, o-succinylbenzoic acid (OSB), and mevalonate (MVA) pathways.

Biosynthesis of the Naphthoquinone Core via the Shikimate and OSB Pathways

The 1,4-naphthoquinone structure of this compound is likely derived from the shikimate and o-succinylbenzoic acid (OSB) pathways, a common route for the formation of this class of compounds in plants.

The initial steps involve the shikimate pathway , which converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), into chorismate. Chorismate is a critical branch-point metabolite in the synthesis of aromatic compounds.

From chorismate, the pathway proceeds through the o-succinylbenzoic acid (OSB) pathway . The key steps are:

-

Chorismate is converted to isochorismate by isochorismate synthase (ICS).

-

Isochorismate is then transformed into o-succinylbenzoic acid (OSB) .

-

OSB is activated to OSB-CoA by OSB-CoA ligase.

-

Finally, OSB-CoA is cyclized to form 1,4-dihydroxy-2-naphthoic acid (DHNA) , which serves as the immediate precursor to the naphthoquinone core.

Further modifications, such as hydroxylation and prenylation, lead to the specific naphthoquinone moiety of this compound.

References

The Pharmacological Profile of Rhinacanthin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhinacanthin C, a naphthoquinone ester isolated from the leaves and roots of Rhinacanthus nasutus (L.) Kurz, has emerged as a promising bioactive compound with a diverse pharmacological portfolio.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its anticancer, antiviral, anti-inflammatory, and antidiabetic activities. The document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the intricate signaling pathways modulated by this compound. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Rhinacanthus nasutus, commonly known as snake jasmine, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including skin diseases, diabetes, and inflammatory disorders.[2][3] this compound is a major bioactive constituent of this plant and has been the subject of extensive scientific investigation to validate its traditional uses and explore its therapeutic potential.[1][2] This naphthoquinone ester has demonstrated a range of biological activities, making it a compelling candidate for further preclinical and clinical evaluation.

Quantitative Pharmacological Data

The biological activity of this compound has been quantified in numerous studies across various therapeutic areas. The following tables summarize the key inhibitory and cytotoxic concentrations (IC50 and EC50 values) reported in the literature.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| KKU-M156 | Cholangiocarcinoma | SRB | 1.50 ± 0.22 | [4][5] |

| Vero (control) | Normal kidney cells | SRB | 2.37 ± 0.17 | [4][5] |

| MCF-7/DOX | Doxorubicin-Resistant Breast Cancer | MTT | 3-28 (concentration-dependent) | [6][7] |

| HSC4 | Oral Squamous Cell Carcinoma | SRB | 8 (at 24h) | [8] |

Table 2: Antiviral Activity of this compound

| Virus | Assay | EC50 (µg/mL) | Reference |

| Human Cytomegalovirus (CMV) | Viral Replication Assay | 0.02 | [9] |

Table 3: Inhibition of Drug Transporters and Metabolizing Enzymes by this compound

| Target | Type | IC50 (µM) | Reference |

| P-glycoprotein (P-gp) | Efflux Transporter | 5.20 | [10] |

| Breast Cancer Resistance Protein (BCRP) | Efflux Transporter | 0.83 | [10] |

| Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) | Influx Transporter | 0.70 | [10] |

| Organic Anion-Transporting Polypeptide 1B3 (OATP1B3) | Influx Transporter | 3.95 | [10] |

| CYP2C8 | Cytochrome P450 Enzyme | 4.56 | [10] |

| CYP2C9 | Cytochrome P450 Enzyme | 1.52 | [10] |

| CYP2C19 | Cytochrome P450 Enzyme | 28.40 | [10] |

| CYP3A4/5 (Midazolam as substrate) | Cytochrome P450 Enzyme | 53 | [10] |

| CYP3A4/5 (Testosterone as substrate) | Cytochrome P450 Enzyme | 81.20 | [10] |

Mechanisms of Action and Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating several key cellular signaling pathways.

Anticancer Activity

The anticancer effects of this compound are multifaceted, involving the induction of apoptosis, inhibition of cell migration and invasion, and overcoming multidrug resistance.

This compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. A key mechanism is the modulation of the Bax/Bcl-2 protein ratio. This compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[6][11] This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[6]

This compound has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[4][5] This is achieved through the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2, and urokinase-type plasminogen activator (uPA).[4][5] The inhibition of these enzymes is mediated by the suppression of several signaling pathways, including the FAK and MAPK (p38, ERK1/2, JNK1/2) pathways.[4][5]

This compound has been reported to inhibit the Akt/NF-κB and MAPK/ERK1/2 signaling pathways in cancer cells.[12][13] The PI3K/Akt pathway is a crucial survival pathway that is often constitutively active in cancer. By inhibiting the phosphorylation of Akt, this compound can suppress downstream signaling, including the activation of the transcription factor NF-κB.[12] NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation. The inhibition of NF-κB by this compound contributes to its anti-inflammatory and anticancer properties.[12]

Similarly, the MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. This compound has been shown to decrease the phosphorylation of ERK1/2, thereby inhibiting this pro-survival pathway in certain cancer cell types.[14][15]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the pharmacological profile of this compound.

Extraction and Isolation of this compound

This compound is typically extracted from the dried and powdered leaves or roots of Rhinacanthus nasutus.[16][17][18]

-

Extraction: Common solvents for extraction include ethanol and ethyl acetate.[16][17] Supercritical fluid extraction using CO2 has also been reported as an efficient and environmentally friendly method.[19]

-

Purification: The crude extract is often subjected to further purification using chromatographic techniques such as column chromatography over silica gel or anion exchange resins.[17][20]

Cell Viability and Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

-

Protocol Overview:

-

Cells are seeded in 96-well plates and treated with various concentrations of this compound.

-

After a specified incubation period (e.g., 24, 48, or 72 hours), MTT solution is added to each well.

-

The plate is incubated to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

-

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Principle: SRB is a bright-pink aminoxanthene dye that can form an electrostatic complex with basic amino acid residues of proteins in slightly acidic conditions.

-

Protocol Overview:

-

Cells are seeded in 96-well plates and treated with this compound.

-

After incubation, cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with SRB solution.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

-

The absorbance is measured at ~510 nm.

-

Cell Migration and Invasion Assays

This assay is used to study cell migration in vitro.

-

Principle: A "scratch" or cell-free area is created in a confluent cell monolayer, and the rate at which the cells migrate to close the scratch is monitored.

-

Protocol Overview:

-

A confluent monolayer of cells is created in a culture dish or plate.

-

A sterile pipette tip is used to create a scratch in the monolayer.

-

The cells are washed to remove debris and incubated with or without this compound.

-

Images of the scratch are taken at different time points (e.g., 0, 24, 48 hours).

-

The rate of wound closure is quantified by measuring the change in the width of the scratch over time.

-

This technique is used to detect the activity of gelatinolytic MMPs, such as MMP-2 and MMP-9.

-

Principle: Proteins are separated by electrophoresis on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. Gelatinases digest the gelatin in the gel, and after staining with Coomassie Brilliant Blue, the areas of digestion appear as clear bands against a blue background.

-

Protocol Overview:

-

Conditioned media from cells treated with this compound is collected.

-

The samples are loaded onto a polyacrylamide gel containing gelatin.

-

Electrophoresis is performed under non-reducing conditions.

-

The gel is washed to remove SDS and renature the enzymes.

-

The gel is incubated in a developing buffer to allow for gelatin digestion.

-

The gel is stained with Coomassie Brilliant Blue and then destained to visualize the bands of gelatinolytic activity.

-

Pharmacokinetics and Safety Profile

Preliminary studies suggest that this compound has a favorable safety profile, being reported as non-carcinogenic, non-toxic, and non-mutagenic.[2] However, it has been shown to inhibit various drug transporters (P-gp, BCRP, OATP1B1, OATP1B3) and cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP2C19), indicating a potential for herb-drug interactions.[10] Further in vivo pharmacokinetic and comprehensive toxicity studies are warranted to fully characterize its safety and disposition in biological systems.

Conclusion

This compound is a promising natural product with a broad spectrum of pharmacological activities. Its ability to induce apoptosis and inhibit key signaling pathways in cancer cells, coupled with its antiviral and anti-inflammatory properties, underscores its therapeutic potential. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on optimizing its delivery, conducting comprehensive in vivo efficacy and safety evaluations, and exploring its clinical applications.

References

- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 2. Variation of rhinacanthin content in Rhinacanthus nasutus and its health products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis Inducing Activity of Rhinacanthin-C in Doxorubicin-Resistant Breast Cancer MCF-7 Cells [jstage.jst.go.jp]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Enhancing the Effective Chemotherapy: The Combined Inhibition of Rhinacanthin-C, 5-Fluorouracil, and Etoposide on Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two new naphthoquinones with antiviral activity from Rhinacanthus nasutus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rhinacanthin-C Mediated Herb-Drug Interactions with Drug Transporters and Phase I Drug-Metabolizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rhinacanthin-C enhances chemosensitivity of breast cancer cells via the downregulation of P-glycoprotein through inhibition of Akt/NF-kappa B signaling pathway [herbmedpharmacol.com]

- 13. sid.ir [sid.ir]

- 14. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Phytochemical production and antioxidant activity improvement of Rhinacanthus nasutus (L.) Kurz calli by in vitro polyploidization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN102838581A - Method for extracting rhinacanthin from Rhinacanthus nasutus (L.) Lindau - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Activity of Rhinacanthin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhinacanthin C, a naphthoquinone isolated from the leaves of Rhinacanthus nasutus, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the scientific evidence, focusing on the quantitative efficacy, detailed experimental protocols for assessing its activity, and the underlying molecular mechanisms. This compound has been shown to potently inhibit key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, its anti-inflammatory action is mediated through the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response.[2][3][4] This document aims to serve as a detailed resource for researchers investigating the therapeutic potential of this compound.

Quantitative Efficacy of this compound

The anti-inflammatory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) against major inflammatory markers.

| Inflammatory Mediator | Cell Line | Stimulant | IC50 Value (µM) | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 1.8 | [1] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 10.4 | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | LPS | >100 | [1] |

LPS: Lipopolysaccharide

Core Experimental Protocols

This section details the methodologies commonly employed to evaluate the in vitro anti-inflammatory effects of this compound.

Cell Culture and Lipopolysaccharide (LPS) Stimulation

Murine macrophage cell lines, such as RAW 264.7, are standard models for in vitro inflammation studies.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]

-

LPS Stimulation: To induce an inflammatory response, cultured RAW 264.7 cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. A typical concentration of LPS used is 1 µg/mL.[5] Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before the addition of LPS.[6]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and oxidized product of NO, in the cell culture supernatant.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[6]

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Mix 100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[6]

-

Measurement: After a short incubation period (around 10 minutes) in the dark, measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.[6]

Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the production of PGE2 and pro-inflammatory cytokines.

-

Cell Culture and Treatment: Follow the same procedure for cell seeding, pre-treatment with this compound, and LPS stimulation as described in the NO assay.

-

Supernatant Collection: After the 24-hour incubation period, collect the cell culture supernatant.

-

ELISA Procedure: Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.[5][7] This typically involves adding the supernatant to wells pre-coated with specific antibodies, followed by a series of incubation steps with detection antibodies and a substrate to produce a measurable color change.

-

Quantification: Measure the absorbance and calculate the concentration of the specific cytokine or PGE2 by comparing it to a standard curve.[5]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as NF-κB and MAPK.

-

Cell Lysis: After treatment with this compound and/or LPS, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a RIPA lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Electroblotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a nitrocellulose or PVDF membrane.[5]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate it with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, phospho-p38, phospho-ERK1/2, phospho-JNK). Subsequently, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Visualizing the Mechanisms of Action

The following diagrams illustrate the experimental workflow and the molecular signaling pathways affected by this compound.

Caption: Experimental workflow for evaluating the in vitro anti-inflammatory activity of this compound.

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects by targeting key signaling cascades initiated by inflammatory stimuli like LPS.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for iNOS, COX-2, and pro-inflammatory cytokines. Studies have shown that this compound can inhibit the phosphorylation of Akt and IκB-α, which in turn suppresses the activation and nuclear translocation of NF-κB.[2][8]

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical signaling route in inflammation. These kinases, upon activation by upstream signals, phosphorylate various transcription factors, such as AP-1 (Activator Protein-1), leading to the expression of inflammatory mediators. This compound has been observed to decrease the phosphorylation of p38, JNK1/2, and ERK1/2 in a dose-dependent manner.[3][4] By inhibiting the MAPK pathway, this compound further downregulates the expression of pro-inflammatory genes.

Conclusion

This compound demonstrates potent in vitro anti-inflammatory activity through the dual inhibition of the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of key inflammatory mediators such as NO and PGE2. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound for inflammatory diseases. Its well-defined mechanism of action and quantifiable efficacy make it a promising lead compound for drug development.

References

- 1. Effects of rhinacanthins from Rhinacanthus nasutus on nitric oxide, prostaglandin E2 and tumor necrosis factor-alpha releases using RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhinacanthin-C enhances chemosensitivity of breast cancer cells via the downregulation of P-glycoprotein through inhibition of Akt/NF-kappa B signaling pathway [herbmedpharmacol.com]

- 3. [PDF] Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways | Semantic Scholar [semanticscholar.org]

- 4. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biomolther.org [biomolther.org]

- 7. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

The Neuroprotective Potential of Rhinacanthin C: A Technical Overview for Drug Discovery

For Immediate Release

This technical guide delves into the neuroprotective properties of Rhinacanthin C, a naphthoquinone compound isolated from Rhinacanthus nasutus. The following sections provide a comprehensive summary of its effects on neuronal cell lines, detailing the experimental methodologies, quantitative outcomes, and the underlying molecular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of neurodegenerative disease drug development.

Executive Summary

Neurodegenerative diseases represent a growing global health challenge. Research into natural compounds with neuroprotective potential has identified this compound as a promising candidate. Studies utilizing the HT-22 hippocampal neuronal cell line have demonstrated that this compound can mitigate glutamate-induced oxidative stress and apoptosis.[1][2] The protective effects of this compound are attributed to its modulation of key signaling pathways, including the ERK, CHOP, and LC3B pathways.[1][3][4] This document synthesizes the current understanding of this compound's neuroprotective mechanisms, providing a foundation for further investigation and potential therapeutic development.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified through various in vitro assays. The following tables summarize the key findings from studies on HT-22 neuronal cells subjected to glutamate-induced toxicity.

Table 1: Effect of this compound on Cell Viability in Glutamate-Treated HT-22 Cells

| This compound Concentration | Cell Viability (%) | Fold Increase in Viability |

| Control (No Glutamate) | 100% | - |

| 5 mM Glutamate | 15.79 ± 1.55% | - |

| 312.5 nM | 50.31 ± 5.20% | ~3.2 |

| 10 µM | 63.4 ± 3.22% | ~4.0 |

Data extracted from studies on HT-22 cells treated with 5 mM glutamate for 18 hours.[1][5] Cell viability was assessed using the MTT assay.

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

| This compound Concentration | ROS Production (% of Control) | % Reduction in ROS |

| Control | 100% | - |

| 5 mM Glutamate | 265 ± 19.61% | - |

| 5 µM | 176.60 ± 7.30% | ~33.4% |

| 10 µM | 114.60 ± 10.44% | ~56.8% |

ROS levels were measured in HT-22 cells following treatment with 5 mM glutamate.[5]

Table 3: Effect of this compound on Apoptosis in Glutamate-Treated HT-22 Cells

| This compound Concentration | Total Apoptosis (%) |

| 5 mM Glutamate | High |

| 1 µM | Significantly Reduced |

| 10 µM | Significantly Reduced |

Apoptosis was quantified using Annexin V and Propidium Iodide staining followed by flow cytometry.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Cell Culture and Treatment

The HT-22 mouse hippocampal neuronal cell line is a standard model for studying glutamate-induced oxidative stress.[1] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a density of approximately 15,000 cells/cm² and allowed to adhere overnight.[2] Neurotoxicity is induced by treating the cells with 5 mM glutamate for 18 hours.[1][5]

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, the culture medium is replaced with MTT solution (0.5 mg/mL in serum-free DMEM) and incubated for 3-4 hours at 37°C. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay

Cell death can also be quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates compromised cell membrane integrity. The LDH assay is performed using a commercially available kit according to the manufacturer's instructions. The amount of LDH released is proportional to the number of dead cells.[1]

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels are measured using the 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay.[6] After treatment, cells are incubated with H2DCFDA, which is deacetylated by intracellular esterases to a non-fluorescent compound that is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer and is directly proportional to the level of intracellular ROS.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis is detected and quantified using an Annexin V and Propidium Iodide (PI) apoptosis detection kit.[1] After treatment, cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added, and the cells are incubated in the dark at room temperature for 15 minutes. The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.

ERK Pathway

Glutamate toxicity in HT-22 cells is associated with the prolonged activation of extracellular signal-regulated kinase (ERK1/2), which can lead to apoptosis.[1] this compound has been shown to prevent the phosphorylation of ERK1/2, thereby inhibiting this pro-apoptotic signal.[4]

ER Stress and CHOP Expression

Endoplasmic reticulum (ER) stress is another consequence of glutamate toxicity, often marked by increased expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1] Interestingly, while lower concentrations of this compound can prevent ER stress and CHOP expression, higher concentrations appear to exacerbate ER stress while still being protective.[1][4] This suggests a complex interplay of signaling pathways.

Autophagy

Glutamate-induced cell death in HT-22 cells can also involve autophagy.[1] this compound has been observed to inhibit autophagy, as indicated by changes in the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3B).[1] While autophagy can be a survival mechanism, its inhibition by this compound in this context is associated with cytoprotection.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective effects in neuronal cell line models of glutamate-induced toxicity. Its multifaceted mechanism of action, involving the inhibition of the ERK pathway, modulation of ER stress, and regulation of autophagy, makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in in vivo models of neurodegenerative diseases. The data presented in this guide provides a solid foundation for these next steps in the development of this compound as a potential therapeutic agent.

References

- 1. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways | MDPI [mdpi.com]

- 6. Rhinacanthus nasutus Protects Cultured Neuronal Cells against Hypoxia Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Diabetic Potential of Rhinacanthin C and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhinacanthin C, a major bioactive naphthoquinone ester isolated from the leaves of Rhinacanthus nasutus (L.) Kurz, has emerged as a promising candidate for anti-diabetic drug development.[1][2][3] Traditionally used in Southeast Asian folk medicine to treat a variety of ailments including diabetes, this compound has been the subject of extensive preclinical research.[3][4][5] This technical guide provides a comprehensive overview of the anti-diabetic potential of this compound and its synthesized derivatives. It details the multifaceted mechanisms of action, presents collated quantitative data from key in vitro and in vivo studies, outlines experimental protocols, and explores the therapeutic prospects of these compounds. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development who are focused on novel treatments for diabetes mellitus.

Introduction

Diabetes mellitus, particularly Type 2 (T2DM), is a global health crisis characterized by hyperglycemia resulting from insulin resistance and/or insufficient insulin secretion.[6] While several classes of oral anti-diabetic agents are available, they are often associated with gastrointestinal side effects, necessitating the search for more effective and safer alternatives.[7] Natural products represent a vast reservoir of chemical diversity for drug discovery.[2][6] this compound, derived from Rhinacanthus nasutus, has demonstrated significant anti-diabetic properties through various mechanisms, including the inhibition of carbohydrate-digesting enzymes and modulation of key metabolic signaling pathways.[1][8][9] Furthermore, synthetic derivatives of this compound have been developed to enhance its therapeutic efficacy, particularly as potent α-glucosidase inhibitors.[6][7] This guide synthesizes the current scientific knowledge to facilitate further research and development.

Mechanisms of Anti-Diabetic Action

This compound exerts its anti-diabetic effects through a multi-target approach, addressing several pathophysiological aspects of T2DM.

Inhibition of α-Glucosidase

One of the primary mechanisms is the inhibition of intestinal α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.[10] By inhibiting this enzyme, this compound delays carbohydrate absorption, thereby mitigating postprandial hyperglycemia.[7] Kinetic studies have revealed that this compound acts as a noncompetitive inhibitor of α-glucosidase.[10][11] Interestingly, it exhibits a synergistic inhibitory effect when used in combination with acarbose, a competitive inhibitor.[11]

Enhancement of Glucose Uptake

This compound has been shown to enhance glucose uptake in peripheral tissues, a crucial process for maintaining glucose homeostasis. Studies using 3T3-L1 adipocytes and L6 myotubes demonstrated that this compound and its related extracts stimulate glucose uptake from the medium, helping to lower blood glucose levels.[1][12][13][14] This action suggests an insulin-sensitizing effect, which is vital for overcoming insulin resistance in T2DM.

Modulation of the AMPK/SIRT1 Signaling Pathway

At the molecular level, this compound influences key metabolic signaling pathways. Research has shown that it activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][15] Activation of AMPK, in turn, upregulates Sirtuin 1 (SIRT1).[8][15] This AMPK/SIRT1 activation plays a crucial role in improving insulin resistance and reducing lipid accumulation in the liver.[8][16] The pathway further downregulates lipogenic genes such as sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC), contributing to its beneficial effects against hyperlipidemia and nonalcoholic fatty liver disease (NAFLD), conditions often associated with diabetes.[8][15]

Pancreatic Protection and Anti-inflammatory Effects

This compound demonstrates protective effects on pancreatic β-cells. In streptozotocin-nicotinamide-induced diabetic rat models, treatment with this compound led to reduced pancreatic histopathological changes and increased levels of insulin and Glut-2.[17][18] This protective action is attributed to its antioxidant and anti-inflammatory properties. It increases the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) while reducing levels of pro-inflammatory markers such as TNF-α and Ikkβ in the pancreas.[17][18]

Anti-Adipogenic and Anti-Glycation Effects

In addition to stimulating glucose uptake, this compound also inhibits adipogenesis (the formation of fat cells), which is beneficial in the context of obesity-associated T2DM.[2][13][19] It also exhibits a potent inhibitory effect against the formation of advanced glycation end products (AGEs), which are implicated in the long-term complications of diabetes, such as diabetic nephropathy.[1][2]

Caption: Core anti-diabetic mechanisms of this compound.

Quantitative Data on Anti-Diabetic Activity

The following tables summarize key quantitative findings from various preclinical studies.

Table 1: In Vitro α-Glucosidase Inhibitory Activity

| Compound/Extract | IC50 Value | Source |

| This compound (RC) | 22.6 µg/mL | [11] |

| Rhinacanthins-Rich Extract (RRE) | 25.0 µg/mL | [11] |

| Rhinacanthin D (RD) | 71.5 µg/mL | [11] |

| Rhinacanthin N (RN) | Inactive | [11] |

| Derivative 6 (C12 ester) | 2.60 ± 0.64 µM | [20] |

| Derivative 12 | IC50 = 1.45 ± 0.04 µM | [6][7] |

| Acarbose (Positive Control) | 395.4 µg/mL | [11] |

| Acarbose (Positive Control) | 836.00 ± 47.19 µM | [6][7] |

Table 2: In Vivo Effects on Glycemic Parameters in STZ-Nicotinamide Induced Diabetic Rats

| Treatment (28 days) | Fasting Blood Glucose (FBG) | HbA1c | Serum Insulin | Source |

| This compound (5 mg/kg/day) | Significantly Reduced | Significantly Reduced | Increased | [17][18] |

| This compound (20 mg/kg/day) | Significantly Reduced | Significantly Reduced | Increased | [17][18] |

| R. nasutus extract (200 mg/kg) | Significantly Reduced | Not Reported | Not Reported | [4][5] |

Table 3: In Vivo Effects on Lipid Profile in STZ-Nicotinamide Induced Diabetic Rats

| Treatment (28 days) | Total Cholesterol (TC) | Triglycerides (TG) | HDL | LDL & VLDL | Source |

| This compound (5 mg/kg/day) | Decreased | Decreased | Increased | Decreased | [17][21] |

| This compound (20 mg/kg/day) | Decreased | Decreased | Increased | Decreased | [17][21] |

Table 4: In Vitro Glucose Uptake Stimulation

| Cell Line | Compound/Extract (Dose) | Effect | Source |

| 3T3-L1 Adipocytes | Rhinacanthins-Rich Extract (20 µg/mL) | Satisfactory glucose uptake | [12][13][14] |

| 3T3-L1 Adipocytes | This compound | Dose-dependent increase | [17][18] |

| L6 Myotubes | Rhinacanthins-Rich Extract (20 µg/mL) | Potent glucose uptake | [13][19] |

This compound Derivatives as Potent α-Glucosidase Inhibitors

To improve the anti-diabetic activity of the parent compound, various derivatives of this compound have been synthesized and evaluated.[6][7] The primary focus has been on modifying the ester substituent of the naphthoquinone core to enhance α-glucosidase inhibition.

One study synthesized a series of 25 rhinacanthin-related derivatives and found that most demonstrated significantly more potent inhibitory activity than the positive control, acarbose, with IC50 values ranging from 1.45 to 31.91 µM.[6][7] In particular, compounds 6 and 12 from this series were identified as the most active, acting as competitive inhibitors with Ki values of 14.11 and 4.14 µM, respectively.[7] Another study focusing on aliphatic ester derivatives found that activity increased with the length of the carbon chain, peaking at a C12 ester (compound 7 ), which had an IC50 of 2.60 µM.[20]

Molecular docking studies revealed that the enhanced activity of these derivatives is due to key interactions within the enzyme's active site, including π–π stacking with residue F300 and hydrogen bonding with residues such as N241, H279, E304, and R312.[7] These findings highlight that the rhinacanthin scaffold is a viable starting point for developing novel and highly potent α-glucosidase inhibitors.

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Incubation: The test compound (this compound or derivative) at various concentrations is pre-incubated with the α-glucosidase solution for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: The pNPG substrate is added to the mixture to start the enzymatic reaction.

-

Measurement: The reaction is allowed to proceed for a set time (e.g., 20 minutes) at 37°C and is then stopped by adding a strong base, such as sodium carbonate (Na2CO3).

-

Quantification: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from a dose-response curve. Acarbose is typically used as a positive control.

In Vivo Diabetic Animal Model

The streptozotocin (STZ)-nicotinamide model is commonly used to induce T2DM in rats.[1][17][22]

-

Animal Acclimatization: Male rats (e.g., Sprague-Dawley or Wistar) are acclimatized to laboratory conditions for at least one week.

-

Induction of Diabetes: After an overnight fast, rats are injected intraperitoneally (i.p.) with nicotinamide (e.g., 100-110 mg/kg) to provide partial protection to pancreatic β-cells. Approximately 15 minutes later, a single i.p. injection of streptozotocin (e.g., 60-65 mg/kg), dissolved in citrate buffer, is administered.

-

Confirmation of Diabetes: Diabetes is confirmed 72 hours later by measuring fasting blood glucose levels from a tail vein blood sample. Rats with FBG levels above a certain threshold (e.g., >11.1 mmol/L or 200 mg/dL) are considered diabetic and selected for the study.

-

Treatment: Diabetic animals are randomly divided into groups: a diabetic control group (receiving vehicle), positive control group (e.g., glibenclamide), and test groups receiving different doses of this compound or its extract orally for a period of several weeks (e.g., 28 days).[1][17][22]

-

Monitoring and Sample Collection: Body weight and FBG are monitored regularly. At the end of the treatment period, animals are euthanized, and blood and tissue samples (e.g., pancreas, liver) are collected for biochemical (HbA1c, insulin, lipid profile) and histopathological analysis.[17]

Caption: A simplified workflow for an in vivo anti-diabetic study.

Glucose Uptake Assay in Cell Culture

This assay measures the uptake of glucose from the culture medium by cells like 3T3-L1 adipocytes or L6 myotubes.[12][14]

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes. Similarly, L6 myoblasts are differentiated into myotubes.

-

Serum Starvation: Differentiated cells are serum-starved for a period (e.g., 12 hours) in a medium containing 0.2% bovine serum albumin (BSA).

-

Treatment: Cells are washed and then incubated with various concentrations of the test compounds (this compound, extracts) in a low-glucose medium for 24 hours. Insulin or metformin is used as a positive control.

-

Sample Collection: After incubation, the culture medium is collected from each well.

-

Glucose Measurement: The amount of glucose remaining in the collected medium is measured using a commercial glucose oxidase (GO) kit.

-

Calculation: The amount of glucose taken up by the cells is calculated by subtracting the final glucose concentration in the medium from the initial concentration. Results are expressed as a percentage of the control group.

Signaling Pathway Visualization: AMPK/SIRT1 Activation

This compound's effect on hepatic lipid metabolism is significantly mediated through the AMPK/SIRT1 pathway. The diagram below illustrates this molecular mechanism.

Caption: AMPK/SIRT1 signaling pathway activated by this compound.

Conclusion and Future Prospects

The body of evidence from preclinical studies strongly supports the anti-diabetic potential of this compound.[1][9] Its multifaceted mechanism of action—encompassing α-glucosidase inhibition, enhanced glucose uptake, modulation of the AMPK/SIRT1 pathway, and pancreatic protection—makes it an attractive candidate for further development.[1][2][8] Furthermore, the successful synthesis of derivatives with significantly enhanced potency demonstrates that the rhinacanthin scaffold is a promising foundation for the design of novel anti-diabetic agents.[6][7][20]

While the existing in vitro and in vivo data are compelling, several steps are necessary to translate these findings to clinical applications. Future research should focus on:

-

Pharmacokinetic and Toxicological Studies: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and long-term toxicity of this compound and its most potent derivatives are required.[2]

-

Lead Optimization: Further medicinal chemistry efforts can be directed at optimizing the lead derivatives to improve their efficacy, selectivity, and pharmacokinetic profiles.

-

Clinical Trials: Ultimately, well-designed, randomized controlled clinical trials are needed to establish the safety and efficacy of this compound or its derivatives in human subjects for the management of T2DM.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. A review on synthesis and various pharmacological aspects of Rhinacanthin-C with special emphasis on antidiabetic activity - Amrita Vishwa Vidyapeetham [amrita.edu]

- 4. idosi.org [idosi.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Biological Evaluation, and Docking Study of Rhinacanthin-Related Derivatives as α‑Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound Ameliorates Insulin Resistance and Lipid Accumulation in NAFLD Mice via the AMPK/SIRT1 and SREBP-1c/FAS/ACC Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Antidiabetic activity of Rhinacanthins-rich extract and Rhinacanthin-C | Semantic Scholar [semanticscholar.org]

- 12. Rhinacanthins-rich Extract Enhances Glucose Uptake and Inhibits Adipogenesis in 3T3-L1 Adipocytes and L6 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. phcog.com [phcog.com]

- 15. This compound Ameliorates Insulin Resistance and Lipid Accumulation in NAFLD Mice via the AMPK/SIRT1 and SREBP-1c/FAS/ACC Signaling Pathways – ScienceOpen [scienceopen.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound ameliorates hyperglycaemia, hyperlipidemia and pancreatic destruction in streptozotocin-nicotinamide induced adult male diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. phcog.com [phcog.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Rhinacanthins-rich extract and this compound ameliorate oxidative stress and inflammation in streptozotocin-nicotinamide-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer properties of Rhinacanthin C against specific cell lines

A Technical Guide to the Anticancer Properties of Rhinacanthin C

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a naphthoquinone ester extracted from the leaves and roots of Rhinacanthus nasutus (L.) Kurz, a plant widely used in traditional Thai medicine for treating various ailments, including cancer.[1] This document provides a comprehensive technical overview of the anticancer properties of this compound, focusing on its effects on specific cancer cell lines, the underlying molecular mechanisms, and detailed experimental protocols.

Cytotoxic and Anti-proliferative Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines in a dose- and time-dependent manner. Its efficacy is summarized below.

Data Presentation: Quantitative Summary of this compound Cytotoxicity

| Cell Line | Cancer Type | Assay | IC50 / GI50 Value | Treatment Duration | Reference |

| KKU-M156 | Cholangiocarcinoma | SRB | 1.50 ± 0.22 µM | Not Specified | [1][2] |

| HSC4 | Oral Squamous Cell Carcinoma | SRB | 8 µM (GI50) | 24 hours | [3][4] |

| MCF-7/DOX | Doxorubicin-Resistant Breast Cancer | MTT | 3-28 µM (Significant Decrease in Viability) | 24 hours | [5] |

| SH-SY-5Y | Neuroblastoma | MTT | 88.9 µg/ml (Enriched Extract) | 24 hours | [6] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50%) is the concentration that causes 50% inhibition of cell growth.

The data indicates that this compound is particularly potent against cholangiocarcinoma (KKU-M156) and oral squamous carcinoma (HSC4) cells.[1][3][4] Notably, it exhibits greater efficacy against cancer cells compared to normal cells, such as Vero cells (IC50 of 2.37 µM) and normal human oral cells (HGF and NOK), suggesting a degree of tumor specificity.[1][7][8]

Molecular Mechanisms of Action

This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, all of which are orchestrated by modulating key cellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. In doxorubicin-resistant breast cancer cells (MCF-7/DOX), treatment increases the number of apoptotic cells by elevating the Bax/Bcl-2 ratio and decreasing the expression of poly(ADP-ribose) polymerase (PARP) protein.[5] The compound also increases intracellular Reactive Oxygen Species (ROS), which contributes to its apoptotic effects.[5] In human oral cancer cells (HSC4), apoptosis is mediated by an increase in caspase-3 activity.[7][8]

Cell Cycle Arrest

In human oral cancer cells (HSC4), this compound causes cell cycle arrest in the S-phase.[7][8] This is achieved by inhibiting the activity of topoisomerase II and decreasing the expression of key cell cycle regulators CDK1/2 and Cyclin A2.[7][8]

Inhibition of Migration and Invasion

This compound has demonstrated significant anti-metastatic potential. In cholangiocarcinoma cells (KKU-M156), it inhibits cell migration and invasion in a dose-dependent manner.[1][2] This effect is mediated by reducing the activity and expression of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes crucial for the degradation of the extracellular matrix during metastasis.[1][2]

Modulation of Key Signaling Pathways

The anticancer activities of this compound are regulated by its influence on several critical intracellular signaling pathways.

-

MAPK Pathway: In cholangiocarcinoma cells, this compound significantly decreases the protein levels of phosphorylated ERK1/2, JNK, and p38 MAPKs.[1][2] Similarly, in doxorubicin-resistant breast cancer cells, it decreases the phosphorylated forms of these MAPK proteins.[5] This inhibition disrupts signals that promote cancer cell survival and invasion.

-

Akt/NF-κB Pathway: this compound inhibits the phosphorylation of Akt and the nuclear factor-kappa B (NF-κB) subunit p65.[1][9] In MCF-7/DOX breast cancer cells, this inhibition leads to the downregulation of P-glycoprotein (P-gp), a protein associated with multidrug resistance.[9][10] In cholangiocarcinoma cells, it inhibits the translocation of NF-κB/p65 to the nucleus, further contributing to its anti-invasive effects.[1][2]

-

Akt/p38 Pathway: In human oral cancer cells (HSC4), this compound displays a dual modulation effect: it inhibits Akt phosphorylation while simultaneously over-activating p38 MAPK phosphorylation.[7][8] This combined action is critical for inducing S-phase arrest and apoptosis in these cells.[7][8]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Visualization